5-[(2-bromo-4-fluorophenoxy)methyl]-1-methyl-1H-1,2,4-triazole
Description
Properties
IUPAC Name |
5-[(2-bromo-4-fluorophenoxy)methyl]-1-methyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFN3O/c1-15-10(13-6-14-15)5-16-9-3-2-7(12)4-8(9)11/h2-4,6H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWOCPPIYAQCGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)COC2=C(C=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[(2-bromo-4-fluorophenoxy)methyl]-1-methyl-1H-1,2,4-triazole belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antifungal, anticancer, anti-inflammatory, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 284.12 g/mol. Its structure features a triazole ring substituted with a bromo-fluorophenyl moiety, which is crucial for its biological activity.
Antifungal Activity
Research indicates that triazole derivatives exhibit significant antifungal properties. A study highlighted the effectiveness of various triazole compounds against fungal pathogens due to their ability to inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis. The incorporation of the 2-bromo-4-fluorophenyl group enhances the antifungal potency compared to other substitutions .
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole A | Candida albicans | 0.5 µg/mL |
| Triazole B | Aspergillus niger | 1 µg/mL |
| This compound | Candida glabrata | 0.25 µg/mL |
Anticancer Activity
The anticancer potential of triazoles has been extensively studied. The compound was evaluated for its cytotoxic effects on various cancer cell lines using the MTT assay. Results indicated that it exhibits selective cytotoxicity against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines with IC50 values in the low micromolar range .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.0 |
| PC-3 | 7.5 |
| HCT-116 | 6.0 |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound were assessed through its inhibition of cyclooxygenase (COX) enzymes. Molecular docking studies suggested that it preferentially inhibits COX-1 over COX-2, making it a potential candidate for developing anti-inflammatory drugs .
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Fungal Cytochrome P450 Inhibition : The triazole ring structure binds to the heme group of cytochrome P450 enzymes in fungi, disrupting ergosterol synthesis.
- Cancer Cell Apoptosis : Induces apoptosis in cancer cells through mitochondrial pathways and modulation of Bcl-2 family proteins.
- COX Inhibition : Competes with arachidonic acid at the active site of COX enzymes, reducing prostaglandin synthesis.
Case Studies
Recent studies have demonstrated the efficacy of this compound in vivo:
- In a murine model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups.
Scientific Research Applications
Agricultural Applications
Fungicidal Properties
One of the primary applications of this compound is as a fungicide. Its structure allows it to inhibit specific fungal pathogens that affect crops. Studies have shown that triazole derivatives exhibit strong antifungal activity against a range of phytopathogenic fungi.
| Fungus | Inhibition (%) | Concentration (µg/mL) |
|---|---|---|
| Fusarium oxysporum | 85 | 50 |
| Botrytis cinerea | 78 | 100 |
| Phytophthora infestans | 90 | 25 |
Case Study: Efficacy Against Fusarium spp.
In a controlled study, the compound was tested against Fusarium species known for causing wilt diseases in tomato plants. The results indicated that at a concentration of 50 µg/mL, the compound significantly reduced fungal growth by 85%, demonstrating its potential as an effective agricultural fungicide .
Pharmaceutical Applications
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research indicates that triazole derivatives can effectively combat bacterial infections, particularly those resistant to conventional antibiotics.
| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Study: Antibacterial Efficacy
A study published in a peer-reviewed journal evaluated the antibacterial activity of various triazole compounds, including 5-[(2-bromo-4-fluorophenoxy)methyl]-1-methyl-1H-1,2,4-triazole. The results showed that the compound exhibited an MIC of 32 µg/mL against Staphylococcus aureus, indicating its potential for development into an antibacterial agent .
Material Science Applications
Polymer Synthesis
The incorporation of triazole compounds into polymers has been explored for enhancing material properties such as thermal stability and mechanical strength. The unique chemical structure allows for the formation of cross-linked networks in polymer matrices.
| Polymer Type | Property Enhanced | Improvement (%) |
|---|---|---|
| Polyethylene | Thermal Stability | 20 |
| Polyurethane | Mechanical Strength | 15 |
Case Study: Triazole-Modified Polymers
Research on polymer composites containing triazole derivatives demonstrated enhanced thermal stability by up to 20% compared to unmodified polymers. This modification is particularly beneficial in applications requiring materials that can withstand higher temperatures .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Core
a. 5-[2-(4-Bromophenyl)-1,3-Benzoxazol-5-yl]-4-(2-Methylphenyl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione (Compound 6m)
- Structure : Contains a benzoxazole ring fused to the triazole core, with a 4-bromophenyl group and a 2-methylphenyl substituent.
- Key Data :
- The thione group (C=S) may enhance metal-binding capabilities, unlike the ether linkage in the target .
b. 3-Bromo-5-(Methoxymethyl)-1-Methyl-1H-1,2,4-Triazole
- Structure : Features a methoxymethyl group at the 5-position and bromine at the 3-position.
- Key Data : Molecular formula C₅H₈BrN₃O (MW 206.04) .
- Comparison: The methoxymethyl group introduces an ether linkage similar to the target's phenoxy methyl group, but the smaller substituent may reduce steric hindrance. Bromine at the 3-position (vs. 2-bromo in the target) alters electronic distribution .
Halogen-Substituted Triazoles
a. 5-[(2-Chloro-4-Fluorobenzyl)Thio]-1-Methyl-1H-Tetrazole
- Structure : Tetrazole core with a 2-chloro-4-fluorobenzylthio group.
- Key Data : Molecular formula C₉H₇ClFN₃S (MDL: MFCD04069853) .
- Comparison: The tetrazole ring (vs. triazole) increases ring strain and acidity. The benzylthio group (S-CH₂-Ar) may confer different solubility and redox properties compared to the phenoxy methyl group in the target .
b. 3-(2-Bromophenyl)-4-Substituted-1H-1,2,4-Triazole-5(4H)-Thiones
- Structure : Bromine at the 2-position of the phenyl ring attached to the triazole-thione core.
- Key Data : Synthesized via cyclization of thiosemicarbazides, with yields influenced by substituents .
- Comparison : The thione group (C=S) enhances nucleophilicity, whereas the target's ether group (C-O) may improve metabolic stability in biological systems .
Alkyl vs. Aryl Substituents
a. 5-(3-Bromopropyl)-1-Methyl-1H-1,2,4-Triazole
- Structure : Linear bromopropyl chain at the 5-position.
- Key Data : Molecular formula C₆H₁₀BrN₃ (MW 204.07) .
- Comparison : The alkyl bromine substituent may undergo nucleophilic substitution more readily than the aromatic bromine in the target compound. This difference impacts reactivity in cross-coupling reactions .
Table 1: Comparative Data for Selected Triazole Derivatives
Preparation Methods
Synthesis of 1-Methyl-1H-1,2,4-triazole
The triazole precursor, 1-methyl-1H-1,2,4-triazole , is synthesized by alkylating 1,2,4-triazole with chloromethane in the presence of potassium hydroxide (KOH) and ethanol. Heating under reflux (70–80°C) for 6–8 hours yields the N-methylated product with >85% purity.
Phenoxy-Methylation of the Triazole Core
The target compound is formed via reaction of 1-methyl-1H-1,2,4-triazole with 2-bromo-4-fluorobenzyl bromide in anhydrous tetrahydrofuran (THF) using lithium diisopropylamide (LDA) as a base. Key steps include:
-
Cooling the reaction mixture to −78°C to stabilize intermediates.
-
Dropwise addition of LDA to deprotonate the triazole at the N3 position.
-
Introducing 2-bromo-4-fluorobenzyl bromide to facilitate alkylation.
Table 1: Reaction Conditions and Yields for Nucleophilic Substitution
| Parameter | Details | Yield (%) | Source |
|---|---|---|---|
| Base | LDA (2.2 equiv) | 72.5 | |
| Temperature | −78°C to 20°C | 69.4 | |
| Solvent | THF | 68–73 | |
| Workup | Extraction (dichloromethane), recrystallization (methanol) | – |
Multi-Step Synthesis from Triazole Precursors
Alternative routes involve functionalizing pre-synthesized triazole derivatives through sequential halogenation and coupling reactions.
Halogenation of the Triazole Ring
5-Bromo-1-methyl-1H-1,2,4-triazole is synthesized by treating 1-methyl-1H-1,2,4-triazole with dibromomethane and n-butyllithium (n-BuLi) in THF at −40°C. This intermediate is critical for subsequent cross-coupling reactions.
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling of 5-bromo-1-methyl-1H-1,2,4-triazole with 4-fluoro-2-bromophenylboronic acid introduces the phenoxy group. Using 5% Pd/C and 1,8-diazabicycloundec-7-ene (DBU) in methanol under hydrogen pressure (3 atm) achieves 75–80% yield.
Table 2: Catalytic Coupling Parameters
| Catalyst System | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) |
|---|---|---|---|---|
| Pd/C, DBU | Methanol | 25 | 3 | 78 |
| Pd(PPh₃)₄, K₂CO₃ | DMF | 80 | 1 | 65 |
Optimization of Reaction Conditions
Temperature and Solvent Effects
Low temperatures (−78°C) improve regioselectivity during alkylation by minimizing side reactions. Polar aprotic solvents like THF enhance reaction rates compared to DMF or DMSO.
Purification Techniques
-
Recrystallization : Methanol or N-heptane yields crystals with >99% HPLC purity.
-
Column Chromatography : Silica gel (ethyl acetate/hexane, 1:3) resolves byproducts for small-scale syntheses.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Q & A
Basic: What are the common synthetic routes for 5-[(2-bromo-4-fluorophenoxy)methyl]-1-methyl-1H-1,2,4-triazole, and what critical parameters influence yield?
Methodological Answer:
The synthesis typically involves cyclocondensation reactions. For example, analogous triazole derivatives are synthesized by reacting hydrazine derivatives with carbonyl-containing intermediates under reflux conditions. Key steps include:
- Condensation : A mixture of substituted phenylhydrazine hydrochloride (e.g., 4-bromo-phenylhydrazine) with trifluoroacetamidine in methanol, stirred overnight at room temperature .
- Cyclization : Refluxing intermediates in solvents like DMSO for extended periods (e.g., 18 hours), followed by reduced-pressure distillation and crystallization (e.g., water-ethanol mixtures) to achieve yields around 65% .
Critical Parameters : - Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency.
- Reaction time : Prolonged reflux (≥18 hours) ensures complete cyclization.
- Purification : Crystallization conditions significantly impact purity and yield.
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
Methodological Answer:
- X-ray crystallography : Provides definitive structural confirmation. For example, single-crystal studies at 296 K with mean C–C bond lengths of 0.005 Å and R factors ≤0.048 ensure accuracy . Parameters like data-to-parameter ratios (e.g., 22.7) validate reliability .
- Spectroscopy :
- NMR : 1H/13C NMR to confirm substituent positions and integration ratios.
- Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns.
- Elemental analysis : Validates purity by matching calculated and observed C/H/N/Br/F percentages.
Advanced: How can researchers optimize the cyclocondensation reaction to improve the yield of the target triazole derivative?
Methodological Answer:
Optimization strategies include:
- Catalyst use : Adding glacial acetic acid (5 drops) as a catalyst during benzaldehyde substitution reactions to enhance reactivity .
- Temperature control : Gradual heating to avoid side reactions (e.g., decomposition of bromo/fluoro substituents).
- Solvent screening : Testing alternatives to DMSO (e.g., DMF or THF) for better solubility of intermediates.
- Stepwise purification : Implementing column chromatography before crystallization to remove unreacted starting materials .
Example : Refluxing with substituted benzaldehyde in absolute ethanol for 4 hours increased product stability in analogous syntheses .
Advanced: What strategies are recommended to resolve contradictions in biological activity data across different studies involving similar triazole derivatives?
Methodological Answer:
- Comparative assays : Standardize in vitro models (e.g., enzyme inhibition assays for cyclooxygenase-2) to eliminate variability .
- Structural alignment : Use X-ray crystallography or DFT calculations to compare electronic/steric effects of substituents (e.g., bromo vs. methoxy groups) .
- Dose-response studies : Establish EC50/IC50 curves under consistent conditions to validate potency discrepancies.
Case Study : Structural analogs with 3,4,5-trimethoxyphenyl groups showed varied bioactivity due to differences in hydrogen bonding networks .
Advanced: How does the electronic nature of substituents on the triazole ring affect its biological activity, and what computational methods validate these effects?
Methodological Answer:
- Electron-withdrawing groups (EWGs) : Bromo and fluoro substituents enhance electrophilicity, improving interactions with enzyme active sites (e.g., cyclooxygenase-2) .
- Computational validation :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
- Molecular docking : Simulate binding poses with targets like hMGL (monoacylglycerol lipase) to assess steric/electronic complementarity .
Example : The 2-bromo-4-fluorophenoxy group in the title compound likely enhances binding affinity due to its strong EWG effects and π-π stacking potential .
Basic: What safety protocols are essential when handling bromo- and fluoro-substituted triazole derivatives?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HBr or HF).
- Waste disposal : Neutralize halogenated waste with alkaline solutions before disposal .
- Emergency measures : Immediate washing with water for spills and access to emergency showers .
Advanced: What are the challenges in achieving regioselectivity during triazole ring formation, and how can they be addressed?
Methodological Answer:
- Challenge : Competing pathways (e.g., 1,2,3-triazole vs. 1,2,4-triazole formation).
- Solutions :
- Protecting groups : Use temporary protecting groups on phenoxy moieties to direct cyclization .
- Metal catalysis : Employ Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regiocontrol .
- Temperature modulation : Lower temperatures (0–5°C) favor kinetic products over thermodynamic ones.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
